molecular formula C19H22ClN3O4S2 B2934122 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 880786-89-0

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2934122
CAS No.: 880786-89-0
M. Wt: 455.97
InChI Key: IQFVFAAJLSTXIP-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by:

  • A pyrimidine core substituted with a chlorine atom at position 5 and a methylsulfanyl group at position 2.
  • A tetrahydrothiophene-1,1-dioxide moiety linked to the carboxamide nitrogen.
  • A 4-ethoxybenzyl group as the second substituent on the carboxamide nitrogen.

Properties

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c1-3-27-15-6-4-13(5-7-15)11-23(14-8-9-29(25,26)12-14)18(24)17-16(20)10-21-19(22-17)28-2/h4-7,10,14H,3,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFVFAAJLSTXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique molecular structure, which includes a chloro substituent, a methylsulfanyl group, and a tetrahydrothiophene moiety, contributes to its potential biological activities. The compound's empirical formula is C15H18ClN3O2S2, with a molecular weight of approximately 359.89 g/mol.

Structural Features

FeatureDescription
Chloro Group Enhances reactivity and interaction with targets
Methylsulfanyl Group Potential role in biological activity
Tetrahydrothiophene Moiety Contributes to the compound's chemical properties

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, it has been noted for its ability to inhibit the growth of triple-negative breast cancer (TNBC) cells, with an IC50 value demonstrating potent effects against these malignancies while sparing non-cancerous cells.

Case Study: Inhibition of TNBC Cell Lines

  • Cell Line Tested: MDA-MB-231 (TNBC)
  • IC50 Value: 0.126 μM
  • Comparison: Exhibited a 19-fold lesser effect on non-cancerous MCF10A cells.

This selectivity indicates the compound's potential as a targeted therapeutic agent in cancer treatment.

The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. Notably, it has been observed to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis and invasion.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated, showing favorable characteristics:

  • Oral Bioavailability: Approximately 31.8% following administration.
  • Clearance Rate: 82.7 ± 1.97 mL/h/kg after intravenous administration.

These parameters suggest that the compound may be effectively absorbed and utilized within biological systems.

Toxicity Studies

In toxicity assessments conducted on animal models (Kunming mice), the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This safety profile is critical for its potential development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other related pyrimidine derivatives:

Compound NameBiological ActivityIC50 Value
5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan) Anticancer activityNot specified
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) Potential antithrombotic effectsNot specified
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl) Inhibition of blood coagulation factorsNot specified

These compounds highlight various modifications that can enhance specific biological activities or alter pharmacokinetic profiles.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name (R1, R2) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound (4-ethoxybenzyl, methylsulfanyl) C₁₉H₂₁ClN₃O₄S₂ Not provided Not available Ethoxy group enhances hydrophilicity; methylsulfanyl balances lipophilicity.
N-Benzyl, ethylsulfanyl () C₁₈H₂₀ClN₃O₃S₂ 426.0 880783-87-9 Benzyl substituent increases aromaticity; ethylsulfanyl enhances lipophilicity.
2-Chlorobenzyl, methylsulfanyl () C₁₇H₁₇Cl₂N₃O₃S₂ 446.4 872868-70-7 Chlorine atom introduces electron-withdrawing effects; higher molecular weight due to Cl.
4-(Propan-2-yl)benzyl, ethylsulfanyl () C₂₀H₂₄ClN₃O₃S₂ Not provided Not available Isopropyl group increases steric bulk and lipophilicity.

Key Observations:

2-Chlorobenzyl (): The chlorine atom is electron-withdrawing, which may influence electronic interactions in binding pockets. 4-(Propan-2-yl)benzyl (): The isopropyl group adds steric bulk, possibly affecting target engagement or metabolic stability.

Sulfanyl Group (R2):

  • Methylsulfanyl (Target, ): Smaller and less lipophilic than ethylsulfanyl (). Methyl groups are often used to fine-tune metabolic stability.
  • Ethylsulfanyl (): Increased hydrophobicity may enhance membrane permeability but could reduce aqueous solubility.

Molecular Weight Trends:

  • The 2-chlorobenzyl derivative () has the highest molecular weight (446.4 g/mol) due to the additional chlorine atom.
  • Ethylsulfanyl analogs () generally have higher molecular weights than methylsulfanyl counterparts.

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